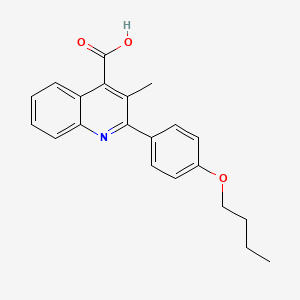![molecular formula C12H13N5O2S2 B4729002 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide](/img/structure/B4729002.png)
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide
Übersicht
Beschreibung
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide, also known as PTDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTDA is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival. In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different organisms. In bacteria, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential biomolecules. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating certain signaling pathways. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, has high purity, and exhibits potent biological activity. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. In addition, this compound can be toxic to certain organisms at high concentrations, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research on 2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide. One area of interest is the development of novel materials based on this compound, which could have applications in various fields, including electronics, optics, and energy storage. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. Finally, the development of new synthesis methods for this compound could lead to the production of higher yields and greater purity, which could facilitate its use in various applications.
Wissenschaftliche Forschungsanwendungen
2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]diacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been investigated for its potential use as a sensor for the detection of heavy metal ions.
Eigenschaften
IUPAC Name |
2-[[5-(2-amino-2-oxoethyl)sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c13-9(18)6-20-11-15-12(21-7-10(14)19)17(16-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,18)(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBFVIRXRTZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)SCC(=O)N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4728931.png)
![4-(diphenylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4728939.png)



![3-chloro-2-[(4-phenyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4728984.png)
![4-chloro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4728988.png)
![N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B4728995.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)butanamide](/img/structure/B4728998.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B4729010.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4729026.png)